molecular formula C19H22O3 B14254209 Benzene, 1,2-dimethoxy-4-(1-methyl-2-propenyl)-5-(phenylmethoxy)- CAS No. 302324-78-3

Benzene, 1,2-dimethoxy-4-(1-methyl-2-propenyl)-5-(phenylmethoxy)-

Cat. No.: B14254209
CAS No.: 302324-78-3
M. Wt: 298.4 g/mol
InChI Key: BAALSQIHRYZFQH-UHFFFAOYSA-N
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Description

Benzene, 1,2-dimethoxy-4-(1-methyl-2-propenyl)-5-(phenylmethoxy)-: is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by the presence of methoxy groups, a propenyl group, and a phenylmethoxy group attached to a benzene ring. The unique arrangement of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,2-dimethoxy-4-(1-methyl-2-propenyl)-5-(phenylmethoxy)- can be achieved through several synthetic routes. One common method involves the alkylation of a benzene derivative with appropriate alkyl halides in the presence of a strong base. The reaction conditions typically include:

    Reagents: Alkyl halides, strong bases (e.g., sodium hydride or potassium tert-butoxide)

    Solvents: Polar aprotic solvents (e.g., dimethyl sulfoxide or tetrahydrofuran)

    Temperature: Elevated temperatures (e.g., 60-80°C)

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

In an industrial setting, the production of Benzene, 1,2-dimethoxy-4-(1-methyl-2-propenyl)-5-(phenylmethoxy)- may involve large-scale alkylation processes using continuous flow reactors. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,2-dimethoxy-4-(1-methyl-2-propenyl)-5-(phenylmethoxy)-: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Benzene, 1,2-dimethoxy-4-(1-methyl-2-propenyl)-5-(phenylmethoxy)-: has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1,2-dimethoxy-4-(1-methyl-2-propenyl)-5-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Modulating receptor function and signaling pathways.

    Gene Expression: Influencing the expression of specific genes involved in various biological processes.

Comparison with Similar Compounds

Benzene, 1,2-dimethoxy-4-(1-methyl-2-propenyl)-5-(phenylmethoxy)-: can be compared with other similar compounds, such as:

    Benzene, 1,2-dimethoxy-4-(1-methyl-2-propenyl)-: Lacks the phenylmethoxy group, resulting in different chemical properties.

    Benzene, 1,2-dimethoxy-5-(phenylmethoxy)-: Lacks the propenyl group, affecting its reactivity and applications.

    Benzene, 1,2-dimethoxy-4-(1-methyl-2-propenyl)-5-(methoxy)-: Contains a methoxy group instead of a phenylmethoxy group, leading to variations in its chemical behavior.

The uniqueness of Benzene, 1,2-dimethoxy-4-(1-methyl-2-propenyl)-5-(phenylmethoxy)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

302324-78-3

Molecular Formula

C19H22O3

Molecular Weight

298.4 g/mol

IUPAC Name

1-but-3-en-2-yl-4,5-dimethoxy-2-phenylmethoxybenzene

InChI

InChI=1S/C19H22O3/c1-5-14(2)16-11-18(20-3)19(21-4)12-17(16)22-13-15-9-7-6-8-10-15/h5-12,14H,1,13H2,2-4H3

InChI Key

BAALSQIHRYZFQH-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)C1=CC(=C(C=C1OCC2=CC=CC=C2)OC)OC

Origin of Product

United States

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